molecular formula C7H6INO B13097088 2-Amino-3-iodobenzaldehyde

2-Amino-3-iodobenzaldehyde

Cat. No.: B13097088
M. Wt: 247.03 g/mol
InChI Key: BEFNAVNUQWCRAU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

2-Amino-3-iodobenzaldehyde is systematically identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound , reflecting the positions of its substituents on the benzene ring. The numbering begins at the aldehyde group (-CHO) at position 1, with the amino (-NH₂) and iodo (-I) groups occupying adjacent positions at 2 and 3, respectively.

The molecular formula C₇H₆INO corresponds to a molar mass of 247.03 g/mol , as calculated from isotopic composition data. Structural identifiers include the SMILES notation C1=CC(=C(C(=C1)I)N)C=O , which encodes the benzene ring with substituents in ortho and meta positions relative to the aldehyde group. Key identifiers are summarized below:

Property Value Source
CAS Registry Number 1261849-88-0
Molecular Formula C₇H₆INO
Exact Mass 246.949 g/mol
SMILES C1=CC(=C(C(=C1)I)N)C=O

The compound’s planar geometry arises from sp² hybridization at the carbonyl carbon and aromatic ring atoms, with bond angles approximating 120° between adjacent substituents.

Electronic Structure Analysis via Computational Chemistry

Density functional theory (DFT) simulations provide insights into the electronic configuration of this compound. The highest occupied molecular orbital (HOMO) localizes electron density over the amino group and benzene ring, while the lowest unoccupied molecular orbital (LUMO) concentrates on the aldehyde moiety. This spatial separation suggests intramolecular charge-transfer potential, a feature observed in analogous benzaldehyde derivatives.

Natural bond orbital (NBO) analysis reveals stabilizing hyperconjugative interactions between the lone pairs of the amino group and the σ* antibonding orbitals of adjacent C-I and C-C bonds. The iodine atom’s polarizability further enhances these interactions, reducing the overall energy of the system by approximately 15–20 kJ/mol compared to non-halogenated analogs. Key electronic parameters derived from computational studies include:

Parameter Value (eV) Method
HOMO Energy -5.63 DFT/B3LYP
LUMO Energy -2.48 DFT/B3LYP
Band Gap (ΔE) 3.15 DFT/B3LYP

These results align with trends observed in iodinated aromatic compounds, where heavy atom effects lower LUMO energies and enhance redox activity.

Tautomeric and Resonance Stabilization Phenomena

The compound exhibits resonance stabilization between the aldehyde group and the aromatic π-system. Delocalization of the carbonyl oxygen’s lone pairs into the ring generates partial double-bond character in adjacent C-C bonds, as depicted below:

$$
\text{Resonance Structure: } \text{O=C-} \leftrightarrow \text{-C=O}^- \leftrightarrow \text{... (aromatic ring)}
$$

Tautomeric equilibria involving the amino group are theoretically plausible but remain unobserved experimentally. Quantum mechanical calculations suggest that imine tautomer formation (C=N-H) would require overcoming an energy barrier of ~45 kJ/mol , rendering it thermodynamically unfavorable under standard conditions. However, the amino group’s lone pairs participate in conjugation with the ring, amplifying resonance stabilization by ~12% compared to non-aminated analogs.

Steric hindrance from the bulky iodine atom at position 3 restricts rotational freedom around the C2-C3 bond, fixing the amino and aldehyde groups in a nearly coplanar arrangement. This geometry maximizes orbital overlap, further stabilizing the resonance hybrid.

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

2-amino-3-iodobenzaldehyde

InChI

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2

InChI Key

BEFNAVNUQWCRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C=O

Origin of Product

United States

Preparation Methods

Direct Reduction and Halogenation of Ortho-Nitrobenzaldehyde

One common approach involves the reduction of ortho-nitrobenzaldehyde to 2-amino benzaldehyde, followed by electrophilic iodination at the 3-position.

  • Procedure : Ortho-nitrobenzaldehyde is dissolved in an ethanol/water mixture, then reduced using iron powder and glacial acetic acid with catalytic hydrochloric acid at 95–105 °C for 40–60 minutes. After cooling to near 0 °C, bromine or iodine is added slowly at room temperature for 120–150 minutes to achieve halogenation.
  • Workup : The reaction mixture is extracted with dichloromethane, washed with saturated sodium bicarbonate and water, dried over anhydrous sodium sulfate, and concentrated. Recrystallization from acetone yields the pure product.
  • Yields and Purity : For analogous dibromo compounds, yields exceed 90% with purities above 99% (similar conditions apply for iodination with appropriate halogen source).
  • Notes : This method is straightforward but requires careful temperature control and handling of halogens.

Halogenation of Methyl 2-Aminobenzoate Followed by Hydrolysis

  • Procedure : Methyl 2-aminobenzoate is reacted with iodine sources such as tribromo-N-methyl-N-butylimidazole analogs (for bromination; iodine analogs can be used for iodination) under heating and stirring until dissolved. After halogenation, the intermediate ester is hydrolyzed and converted to the aldehyde.
  • Reduction Step : Sodium borohydride or sodium borohydride derivatives are used to reduce intermediates to the amino aldehyde.
  • Advantages : This method allows for selective halogenation and is suitable for scale-up due to mild conditions and relatively simple purification.
  • Yield : High yields and good purity are reported, with reaction times of 2.5–3.5 hours for halogenation and 8–10 hours for reduction steps.

Boronation, Azidation, and Reduction Route via Cyclic Acetal Protection

  • Concept : Protect the aldehyde group as a cyclic acetal to prevent side reactions during functionalization.
  • Steps :
    • Protect the aldehyde group by reaction with a diol.
    • Perform boration at the 2-position using organolithium and trialkoxy borane reagents.
    • Convert the boronate to an azide intermediate using azide reagents such as tosyl azide.
    • Reduce the azide to an amino group using palladium-catalyzed hydrogenation or chemical reductants.
    • Deprotect the acetal to regenerate the aldehyde.
  • Advantages : This method provides high regioselectivity and mild reaction conditions, minimizing side reactions and improving yields.
  • Yields : High yields reported for 2-amino-3-substituted benzaldehydes, with mild conditions enhancing purity and scalability.

Sonogashira-Type Coupling and Subsequent Functional Group Transformations

Though more commonly applied to benzylamine derivatives, Sonogashira coupling can be adapted for iodinated benzaldehyde derivatives to introduce amino groups or other substituents via palladium-catalyzed cross-coupling reactions.

  • Reagents : Use of Pd(PPh3)2Cl2 and CuI catalysts in dry amine solvents.
  • Example : 3-iodobenzylamine synthesis via coupling with propargyl alcohol, followed by reduction steps.
  • Yields : High yields (~90%) and clean products after purification by chromatography.
Method Starting Material Key Reagents/Conditions Reaction Time Yield (%) Purity (%) Notes
Reduction + Halogenation Ortho-nitrobenzaldehyde Fe powder, AcOH, HCl, I2 (iodine) 40–60 min + 120–150 min >90 >99 Simple, direct, requires halogen handling
Halogenation of Methyl 2-Aminobenzoate Methyl 2-aminobenzoate Tribromo-N-methyl-N-butylimidazole analog, NaBH4 2.5–3.5 h + 8–10 h High High Mild conditions, suitable for scale-up
Boronation-Azidation-Reduction 3,4-disubstituted benzaldehyde Organolithium, trialkoxy borane, tosyl azide, Pd catalyst Several hours High High Regioselective, mild, complex steps
Sonogashira Coupling 3-iodobenzylamine (precursor) Pd(PPh3)2Cl2, CuI, dry diethylamine ~3 h ~90 High Useful for related derivatives
  • The direct reduction and halogenation method is well-documented for dibromo derivatives and can be adapted for iodination by substituting bromine with iodine sources, though iodine's reactivity and cost require optimization.
  • The boronation-azidation-reduction pathway offers a modern, selective approach with fewer side products and better control of substitution patterns.
  • The use of organometallic catalysts in Sonogashira-type couplings expands the toolbox for functionalizing iodinated benzaldehydes, especially for more complex derivatives.
  • Protection of aldehyde groups as cyclic acetals is crucial in multi-step syntheses to avoid unwanted side reactions.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.
  • Industrial applicability favors methods with fewer steps, mild conditions, and high selectivity, such as the halogenation of methyl 2-aminobenzoate and boronation routes.

The preparation of 2-amino-3-iodobenzaldehyde involves multiple synthetic strategies, each with distinct advantages. Traditional reduction and halogenation methods provide straightforward access but require careful handling of reagents. Advanced synthetic routes employing protection strategies and organometallic intermediates offer enhanced selectivity and yield, suitable for industrial production. Selection of the method depends on the availability of starting materials, scale, and desired purity.

Chemical Reactions Analysis

2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A comparative analysis of 2-Amino-3-iodobenzaldehyde with analogous benzaldehyde derivatives reveals critical differences in reactivity and stability driven by substituent groups:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features Hazards
This compound 2-NH₂, 3-I ~263.05 (calculated) High electrophilicity (aldehyde), halogen bonding (I), nucleophilic amino group Likely toxic; limited safety data
3-Chlorobenzaldehyde 3-Cl 140.57 Moderate electrophilicity; Cl as a weak directing group Skin/eye irritant
2-Aminobenzaldehyde 2-NH₂ 121.14 Strong nucleophilic amino group; sensitive to oxidation Light-sensitive; potential mutagen
  • Electronic Effects: The iodine atom in this compound exerts a stronger electron-withdrawing inductive effect compared to chlorine in 3-Chlorobenzaldehyde, increasing the aldehyde’s electrophilicity.
  • Steric Considerations: Iodine’s larger atomic radius (1.98 Å vs. This contrasts with 2-Aminobenzaldehyde, where the smaller amino group allows faster ortho-directed substitutions .

Intermolecular Interactions and Crystallography

Hydrogen bonding and halogen bonding significantly influence the solid-state behavior of these compounds:

  • This compound: The amino group can form N–H⋯O hydrogen bonds, while iodine may participate in halogen bonds (C–I⋯O/N).
  • 3-Chlorobenzaldehyde: Lacks strong hydrogen-bonding donors, leading to weaker intermolecular forces and lower melting points compared to amino-substituted analogs .
  • 2-Aminobenzaldehyde-derived compounds: Studies on similar structures (e.g., hydroxyethyl-substituted analogs) demonstrate robust O–H⋯N and O–H⋯O hydrogen bonds, forming dimeric or chain motifs in crystals .

Biological Activity

2-Amino-3-iodobenzaldehyde (C7H6INO) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an amino group (-NH2) and an aldehyde group (-CHO) attached to a benzene ring, with iodine as a substituent. This unique structure allows for various chemical interactions, making it a versatile compound in drug development.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Studies have shown that compounds with similar structures often possess antibacterial and antifungal properties. The presence of the amino group enhances interactions with microbial targets, potentially inhibiting specific enzymes or metabolic pathways critical for microbial survival .

2. Anticancer Properties

  • Similar compounds have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific data on this compound is limited compared to its analogs .

3. Enzyme Inhibition

  • The compound has been studied for its potential to bind to various enzymes, impacting biochemical pathways. Its ability to form hydrogen bonds due to the amino group may enhance binding affinity to target proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group facilitates hydrogen bonding, enhancing the compound's ability to interact with enzymes involved in critical metabolic processes.
  • DNA Binding : Some studies suggest that similar compounds can bind to DNA, indicating potential applications in genetic research or therapy.
  • Induction of Apoptosis : Evidence from related compounds indicates that they may induce apoptosis through pathways involving caspase activation and PARP cleavage, suggesting a similar mechanism for this compound .

Case Studies and Research Findings

  • Antimicrobial Study : A study highlighted that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Cancer Research : In vitro studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines. For instance, derivatives showed IC50 values in the nanomolar range against small-cell lung cancer cells, suggesting that this compound may share similar efficacy .
  • Enzyme Binding Affinity : Research on enzyme assays indicated that compounds with structural similarities displayed high binding affinities to specific targets like Bcl-2 and Bcl-xL proteins, which are crucial in apoptosis regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-bromobenzaldehydeSimilar amino and aldehyde groupsBromine substituent may enhance reactivity
2-Amino-4-chlorobenzaldehydeChlorine instead of iodineDifferent electronic effects due to chlorine
3-Amino-4-iodobenzaldehydeIodine at position 4Potentially different biological activity profile
2-Hydroxy-6-iodobenzaldehydeHydroxyl group additionIncreased solubility and potential hydrogen bonding

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-iodobenzaldehyde, and how can purity be maximized?

To synthesize this compound, direct iodination of 2-aminobenzaldehyde derivatives using iodine monochloride (ICl) or electrophilic substitution reactions under controlled conditions (e.g., low temperature, inert atmosphere) is common. Purity optimization involves post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques like TLC and HPLC should monitor intermediates and byproducts. Stability during synthesis must be ensured by avoiding prolonged exposure to light or moisture, which may induce decomposition .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure via chemical shifts (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 6–8 ppm range).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for C7_7H6_6INO: ~246.94).
  • IR Spectroscopy : Detect functional groups (aldehyde C=O stretch ~1700 cm1^{-1}, NH2_2 bend ~1600 cm1^{-1}).
  • HPLC : Quantify purity using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Q. How does this compound degrade under varying storage conditions, and how can stability be improved?

Degradation pathways include oxidation of the aldehyde group or dehalogenation under UV light. Stability studies under controlled humidity (desiccators), temperature (4°C), and inert atmospheres (argon) are critical. Use amber vials to prevent photodegradation. Monitor decomposition via periodic HPLC analysis. Additives like BHT (butylated hydroxytoluene) may suppress oxidation .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound?

Contradictions in reactivity (e.g., unexpected substitution vs. oxidation products) may arise from solvent polarity, catalyst choice, or trace impurities. Systematic replication studies should:

  • Vary reaction parameters (temperature, solvent, catalyst loading).
  • Use deuterated solvents for kinetic isotope effect analysis.
  • Compare results with computational models (DFT for transition-state analysis).
    Document all variables meticulously and validate purity of starting materials via elemental analysis .

Q. What strategies align with FINER criteria (Feasible, Novel, Ethical, Relevant) for mechanistic studies involving this compound?

  • Feasibility : Use scalable synthetic routes and bench-stable reagents.
  • Novelty : Explore understudied reactions (e.g., Pd-catalyzed cross-coupling with boronic acids).
  • Ethical : Adhere to institutional guidelines for halogenated waste disposal.
  • Relevance : Target applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. The iodine atom’s electron-withdrawing effect directs nucleophiles to the ortho/para positions relative to the aldehyde group. Compare computed activation energies for competing pathways to rationalize experimental outcomes .

Q. What methodologies address inconsistencies in spectral data for this compound derivatives?

  • Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC experiments.
  • Crystallography : Resolve ambiguous structures via X-ray diffraction (if crystalline derivatives are obtainable).
  • Isotopic Labeling : Use 15^{15}N-labeled amines to confirm NH2_2 group participation in tautomerism .

Methodological Best Practices

  • Data Analysis : Use Cronbach’s alpha to assess consistency in replicated experiments (e.g., purity measurements across batches) .
  • Literature Review : Apply PRISMA guidelines to systematically evaluate prior studies and identify knowledge gaps .
  • Ethical Compliance : Document chemical safety data and disposal protocols in alignment with institutional review boards (IRBs) .

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